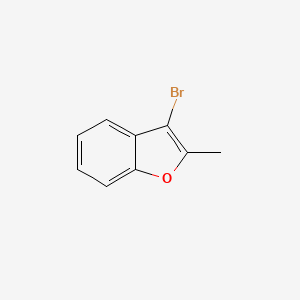

3-Bromo-2-methylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGMISNFEAVBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467849 | |

| Record name | 3-bromo-2-mehtylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58863-48-2 | |

| Record name | 3-bromo-2-mehtylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-2-methylbenzofuran from o-iodophenols

An In-depth Technical Guide: Palladium-Catalyzed Synthesis of 3-Bromo-2-methylbenzofuran from o-Iodophenols

Abstract

This technical guide provides a comprehensive examination of a robust and efficient synthetic strategy for obtaining this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis is a palladium-catalyzed cascade reaction commencing with readily available o-iodophenols. We will delve into the mechanistic underpinnings of the key transformations, including the Sonogashira cross-coupling and subsequent intramolecular heteroannulation. Furthermore, this guide offers detailed, field-proven experimental protocols, analysis of critical reaction parameters, and troubleshooting insights to ensure reliable and high-yielding synthesis. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and the practical knowledge required to successfully implement this methodology.

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran and its derivatives are privileged heterocyclic motifs found in a vast array of natural products and pharmacologically active molecules. Their unique structural and electronic properties make them essential components in drug discovery, with applications as antitumor agents, 5-lipoxygenase inhibitors, and angiotensin II inhibitors. The specific target of this guide, this compound, is a particularly versatile synthetic intermediate. The presence of a bromine atom at the C3 position provides a reactive handle for further functionalization via a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse molecular libraries. The 2-methyl group provides steric and electronic influence crucial for modulating biological activity.

The synthesis of such 2,3-disubstituted benzofurans has been a significant focus of synthetic methodology development.[1] Among the most powerful approaches is the transition-metal-catalyzed annulation of pre-functionalized phenols, which offers a modular and convergent route to these important scaffolds.[2][3] This guide focuses on a highly effective strategy starting from o-iodophenols, leveraging the power of palladium catalysis to construct the benzofuran core in a controlled and efficient manner.

Retrosynthetic Analysis and Strategic Workflow

The synthesis of this compound from an o-iodophenol can be envisioned through a three-step sequence, which is often telescoped into a two-pot or even a one-pot process. The overall strategy relies on building the carbon framework first, followed by the key cyclization, and finally, regioselective functionalization.

A high-level overview of the synthetic workflow is presented below. This strategy begins with the formation of a key carbon-carbon bond, followed by the construction of the heterocyclic ring system, and concludes with the installation of the C3-bromo substituent.

Caption: High-level synthetic workflow for this compound.

Mechanistic Deep Dive: The Core Transformations

A thorough understanding of the underlying reaction mechanisms is critical for rational optimization and troubleshooting. This section dissects the three pivotal transformations of the synthesis.

The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is the cornerstone of this synthesis, forming the crucial C(sp²)-C(sp) bond between the o-iodophenol and a terminal alkyne.[4] This reaction is exceptionally reliable and proceeds under mild conditions, making it a favored method in organic synthesis.[4][5] It classically employs a dual-catalyst system involving palladium and copper(I).[6]

Causality Behind Component Selection:

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium complex is the primary engine of the cross-coupling. It undergoes a cycle of oxidative addition into the aryl-iodide bond and reductive elimination to form the final product.

-

Copper(I) Co-catalyst (e.g., CuI): The role of the copper is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate.[6] This species then undergoes transmetalation with the palladium complex. While effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling). Modern, copper-free Sonogashira protocols have been developed to circumvent this issue.[4][7]

-

Amine Base (e.g., Et₃N, DBU): The base is essential for deprotonating the terminal alkyne, forming the nucleophilic acetylide species, and neutralizing the HX acid generated during the catalytic cycle.[6]

-

Alkyne Partner: For the synthesis of a 2-methylbenzofuran, propyne is the required coupling partner. Due to its gaseous nature, surrogates such as 2-butyn-1-ol or propargyl alcohol are sometimes used, followed by subsequent chemical modification.

The interconnected palladium and copper catalytic cycles work in concert to achieve the cross-coupling.

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.[4]

Intramolecular 5-endo-dig Heteroannulation

Once the o-(prop-1-yn-1-yl)phenol intermediate is formed, the benzofuran ring is constructed via an intramolecular cyclization. This transformation is a classic example of a 5-endo-dig cyclization, where the phenolic oxygen attacks the internal carbon of the alkyne. This process can be promoted by various catalysts, including palladium, copper, gold, or even strong bases.[2][8][9]

Often, this cyclization occurs in the same pot as the Sonogashira coupling, particularly when the reaction is heated, leading to a tandem or cascade process. The palladium catalyst used for the coupling can also facilitate the cyclization step.

Caption: General mechanism for the intramolecular 5-endo-dig cyclization.

Regioselective Electrophilic Bromination

The final step is the bromination of the 2-methylbenzofuran intermediate. The inherent electronic properties of the benzofuran ring system dictate the regioselectivity of this electrophilic aromatic substitution. The oxygen atom donates electron density into the heterocyclic ring, making it more nucleophilic than the benzene ring. The C2 and C3 positions are both activated; however, substitution at the C3 position is generally favored as it avoids disrupting the aromaticity of the benzene ring in the resonance contributor of the Wheland intermediate. The presence of the electron-donating methyl group at C2 further enhances the nucleophilicity of the C3 position.

Choice of Brominating Agent:

-

N-Bromosuccinimide (NBS): A mild and highly selective source of electrophilic bromine, often preferred to minimize over-bromination and other side reactions.[10] It is typically used in a polar aprotic solvent like DMF or acetonitrile.

-

Bromine (Br₂): A stronger, less selective brominating agent. Its use requires careful control of stoichiometry and temperature to avoid the formation of dibrominated byproducts. It is often used in solvents like acetic acid or chloroform.[10]

Experimental Protocols & Data

The following protocols are representative procedures derived from established methodologies in the literature.[10][11]

Protocol: One-Pot Synthesis of 2-Methylbenzofuran from o-Iodophenol

Materials:

-

o-Iodophenol

-

PdCl₂(PPh₃)₂ (Palladium catalyst)

-

Copper(I) Iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile)

-

Propyne gas or a suitable surrogate (e.g., 2-butyn-1-ol)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a gas inlet, add o-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

-

Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 2.0-3.0 eq).

-

Begin bubbling propyne gas through the solution at a slow, steady rate. Alternatively, if using a liquid alkyne surrogate like 2-butyn-1-ol, add it (1.2-1.5 eq) via syringe.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS. The initial Sonogashira coupling is often complete within 2-4 hours.

-

Continue heating for an additional 8-16 hours to drive the intramolecular cyclization.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-methylbenzofuran.

Protocol: Bromination of 2-Methylbenzofuran

Materials:

-

2-Methylbenzofuran

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

Procedure:

-

Dissolve 2-methylbenzofuran (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Protect the flask from light by wrapping it in aluminum foil.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once complete, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes) or recrystallization to afford pure this compound.

Data Summary

The following table summarizes typical conditions and outcomes for the key synthetic steps. Yields are representative and can vary based on the specific substrate and precise conditions.

| Step | Reactants | Catalyst System | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Sonogashira/Cyclization | o-Iodophenol, Propyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12-18 | 75-90% |

| Bromination | 2-Methylbenzofuran | N/A | NBS | Acetonitrile | 25 | 2-6 | 85-95% |

Process Optimization and Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in one-pot synthesis | 1. Incomplete Sonogashira coupling. 2. Catalyst deactivation. 3. Formation of alkyne homocoupling (Glaser) byproduct. | 1. Ensure alkyne is delivered efficiently; use a slight excess. 2. Use freshly prepared/stored catalyst and rigorously degassed solvents. Add a small amount of PPh₃ ligand to stabilize the Pd(0) species. 3. Minimize reaction time for the coupling step before proceeding to cyclization; consider a copper-free Sonogashira protocol. |

| Formation of dibromo-product | Brominating agent is too reactive or used in excess. | Use NBS instead of Br₂. Add NBS portion-wise and carefully monitor the reaction to stop it upon full consumption of the starting material. |

| Incomplete Cyclization | Insufficient temperature or reaction time. | Increase the reaction temperature to 80-100 °C (refluxing THF or DMF) or extend the reaction time. The addition of a mild acid or base can sometimes catalyze the cyclization. |

Conclusion

The synthesis of this compound from o-iodophenols via a palladium-catalyzed Sonogashira coupling and subsequent heteroannulation represents a highly efficient, modular, and reliable synthetic route. The methodology leverages well-understood, powerful transformations in organometallic chemistry to construct the valuable benzofuran core. By understanding the underlying mechanisms and critical process parameters outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis for high-yield production of this versatile chemical intermediate, paving the way for further discoveries in drug development and materials science.

References

- 1. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. mdpi.com [mdpi.com]

- 9. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran synthesis [organic-chemistry.org]

The Synthesis of 3-Bromo-2-methylbenzofuran: A Technical Guide to Palladium-Catalyzed Heterocyclization and Regioselective Bromination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient two-step synthetic strategy for obtaining 3-Bromo-2-methylbenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis leverages a palladium-catalyzed Sonogashira coupling for the initial construction of the 2-methylbenzofuran core, followed by a regioselective electrophilic bromination to install the bromine atom at the C3 position. This guide offers a detailed examination of the underlying reaction mechanisms, optimization of reaction parameters, and a comprehensive, step-by-step experimental protocol. The causality behind experimental choices is elucidated to provide readers with actionable insights for adapting and troubleshooting the synthesis.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran derivatives are a prominent class of heterocyclic compounds pervasively found in a multitude of natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery and development. The specific substitution pattern on the benzofuran ring system dictates its biological function, making the development of precise and versatile synthetic methodologies a critical endeavor for medicinal chemists. This compound, in particular, serves as a key intermediate, enabling further functionalization at the 3-position through various cross-coupling reactions to generate libraries of novel compounds for biological screening.

Synthetic Strategy: A Two-Step Approach to this compound

While a one-pot palladium-catalyzed synthesis of this compound is not extensively documented, a highly effective and reliable two-step sequence is presented here. This strategy ensures high yields and excellent regioselectivity.

Step 1: Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization for the Synthesis of 2-Methylbenzofuran. This initial step involves the coupling of an ortho-iodophenol with propyne, which upon in situ cyclization, yields the 2-methylbenzofuran core.

Step 2: Regioselective Electrophilic Bromination. The synthesized 2-methylbenzofuran is then subjected to electrophilic bromination to introduce a bromine atom specifically at the 3-position.

In-Depth Mechanistic Insights

Part 1: The Sonogashira Coupling and Heterocyclization Cascade

The formation of 2-methylbenzofuran from o-iodophenol and propyne is a classic example of a tandem palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization (heteroannulation).[2]

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with o-iodophenol to form a Pd(II) intermediate.

-

Transmetalation: Concurrently, the copper(I) co-catalyst reacts with propyne to form a copper(I) acetylide. This acetylide then transmetalates with the Pd(II) complex, replacing the iodide with the propynyl group.

-

Reductive Elimination & Cyclization: The resulting organopalladium(II) complex undergoes an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, a process often facilitated by a base. This 5-exo-dig cyclization is followed by reductive elimination, which regenerates the Pd(0) catalyst and forms the 2-methylbenzofuran product.

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; o_Iodophenol [label="o-Iodophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Intermediate [label="Ar-Pd(II)-I(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; Propyne [label="Propyne", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Cu-Acetylide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Alkynyl [label="Ar-Pd(II)-C≡C-CH3(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Methylbenzofuran", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> PdII_Intermediate [label="Oxidative Addition"]; o_Iodophenol -> PdII_Intermediate; Propyne -> Cu_Acetylide; CuI -> Cu_Acetylide; Cu_Acetylide -> PdII_Alkynyl [label="Transmetalation"]; PdII_Intermediate -> PdII_Alkynyl; PdII_Alkynyl -> Product [label="Intramolecular\nCyclization &\nReductive Elimination"]; Product -> Pd0 [label="Regeneration of Catalyst"];

// Graph attributes graph [bgcolor="#FFFFFF"]; }

Part 2: Regioselective Electrophilic Bromination

The electrophilic substitution on the benzofuran ring is governed by the electron density of the heterocyclic ring. Generally, the C2 position is the most electron-rich and therefore the most susceptible to electrophilic attack.[3] However, in 2-methylbenzofuran, the C2 position is already substituted. This directs the incoming electrophile (Br+) to the next most activated position, which is the C3 position.[4]

The reaction proceeds through the formation of a resonance-stabilized cationic intermediate (a sigma complex) after the attack of the bromonium ion (generated from the brominating agent) on the C3 carbon. Subsequent loss of a proton re-aromatizes the furan ring to yield the final this compound product.

// Nodes Benzofuran [label="2-Methylbenzofuran", fillcolor="#F1F3F4", fontcolor="#202124"]; Br_plus [label="Br+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sigma_Complex [label="Sigma Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Benzofuran -> Sigma_Complex [label="Electrophilic Attack"]; Br_plus -> Sigma_Complex; Sigma_Complex -> Product [label="-H+ (Deprotonation)"];

// Graph attributes graph [bgcolor="#FFFFFF"]; }

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| o-Iodophenol | 98% | Commercially Available |

| Propyne | (in cylinder) | Commercially Available |

| Pd(PPh₃)₄ | 99% | Commercially Available |

| Copper(I) Iodide (CuI) | 99% | Commercially Available |

| Triethylamine (Et₃N) | Anhydrous | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| N-Bromosuccinimide (NBS) | 99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated aq. NaHCO₃ | - | Prepared in-house |

| Anhydrous MgSO₄ | - | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Synthesis

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Synthesis of 2-Methylbenzofuran\n(Sonogashira Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup1 [label="Workup and Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Bromination of 2-Methylbenzofuran", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup2 [label="Workup and Purification", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Workup1; Workup1 -> Step2; Step2 -> Workup2; Workup2 -> End;

// Graph attributes graph [bgcolor="#FFFFFF"]; }

Part 1: Synthesis of 2-Methylbenzofuran

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Base Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq).

-

Introduction of Propyne: Bubble propyne gas through the stirred solution at room temperature for 15-20 minutes.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methylbenzofuran as a colorless oil.

Part 2: Synthesis of this compound

-

Reaction Setup: Dissolve 2-methylbenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask protected from light.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes.

-

Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extraction: Separate the organic layer and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane) to yield this compound as a white to off-white solid.

Data Summary and Expected Results

| Step | Product | Typical Yield | Physical Appearance |

| 1 | 2-Methylbenzofuran | 85-95% | Colorless oil |

| 2 | This compound | 90-98% | White to off-white solid |

Yields are based on literature precedents and may vary depending on experimental conditions and scale.

Troubleshooting and Key Considerations

-

Sonogashira Reaction:

-

Low Yield: Ensure all reagents and solvents are anhydrous. The palladium catalyst should be handled under an inert atmosphere to prevent deactivation.

-

Homocoupling of Alkyne (Glaser coupling): The use of an amine base like triethylamine helps to minimize this side reaction.

-

-

Bromination Reaction:

-

Over-bromination: Careful control of stoichiometry (using a slight excess of NBS) and reaction temperature is crucial to prevent the formation of dibrominated products.

-

Reaction not going to completion: Ensure the NBS is of high purity. Older or impure NBS can be less reactive.

-

Conclusion

The two-step synthesis of this compound detailed in this guide provides a reliable and high-yielding pathway to this important synthetic intermediate. The initial palladium-catalyzed Sonogashira coupling and subsequent heterocyclization efficiently constructs the 2-methylbenzofuran core. The follow-up electrophilic bromination with NBS offers excellent regioselectivity for the 3-position due to the directing effect of the existing methyl group. This methodology is scalable and utilizes commercially available reagents, making it a practical choice for both academic and industrial research settings. The in-depth mechanistic explanations and detailed protocols provided herein are intended to empower researchers to successfully implement and adapt this synthesis for their specific needs in the pursuit of novel chemical entities.

References

A Technical Guide to the Regioselective Bromination of 2-Methylbenzofuran for the Synthesis of the 3-Bromo Derivative

Abstract

This technical guide provides an in-depth exploration of the regioselective bromination of 2-methylbenzofuran to yield the synthetically valuable 3-bromo-2-methylbenzofuran. This key intermediate is a versatile building block in the development of novel therapeutics. This document delves into the mechanistic underpinnings of the reaction, providing a rationale for reaction conditions that favor electrophilic substitution at the C3 position. Detailed experimental protocols, a comparative analysis of brominating agents, and a discussion of the strategic importance of the this compound scaffold in medicinal chemistry are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds.

Introduction: The Strategic Importance of this compound in Drug Discovery

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The targeted functionalization of this heterocyclic system is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Among the various functionalized benzofurans, this compound stands out as a particularly valuable intermediate. The presence of the bromine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions and other transformations, allowing for the introduction of diverse molecular fragments. This strategic placement, adjacent to the methyl group at C2, offers a unique steric and electronic environment that can be exploited in the design of novel bioactive molecules. While not typically a final drug product itself, this compound serves as a critical building block for more complex molecules with therapeutic potential. For instance, brominated benzofuran derivatives have been identified as potent anticancer agents, highlighting the importance of this class of compounds in oncological research.[3][4]

This guide will provide a comprehensive overview of the synthesis of this compound, with a focus on achieving high regioselectivity for the desired C3 isomer.

Mechanistic Insights: Directing Bromination to the C3 Position

The regioselectivity of electrophilic aromatic substitution on the benzofuran ring is a subject of considerable interest. The electron-rich furan ring is more susceptible to electrophilic attack than the fused benzene ring. Within the furan ring, the C2 and C3 positions are the most reactive. The preferential attack at the C3 position in 2-substituted benzofurans can be rationalized by examining the stability of the Wheland intermediates (also known as sigma complexes) formed during the reaction.

Electrophilic attack at the C3 position of 2-methylbenzofuran leads to a carbocation intermediate where the positive charge can be delocalized onto the adjacent oxygen atom through resonance. This resonance stabilization, involving the lone pair of electrons on the oxygen atom, is a significant contributor to the stability of the intermediate. In contrast, attack at other positions does not allow for this direct resonance stabilization by the heteroatom.

The choice of brominating agent and reaction conditions is paramount in directing the substitution to the desired C3 position and avoiding competing side reactions, such as benzylic bromination of the C2-methyl group.

Reaction Mechanism: Electrophilic Bromination at C3

Caption: General mechanism of electrophilic bromination of 2-methylbenzofuran.

Experimental Protocols for the Synthesis of this compound

Achieving selective C3-bromination of 2-methylbenzofuran requires careful control of the reaction conditions to favor electrophilic aromatic substitution over radical-mediated benzylic bromination. The use of polar solvents is key to promoting the formation of the electrophilic bromine species (Br+).

Recommended Protocol: Bromination with N-Bromosuccinimide in Chloroform

This protocol is recommended for its mild conditions and good regioselectivity. Chloroform, a moderately polar solvent, facilitates the electrophilic pathway without strongly promoting radical reactions.

Materials:

-

2-Methylbenzofuran

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzofuran (1.0 eq) in chloroform.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is typically carried out in the absence of a radical initiator.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Alternative Protocol: Bromination with Molecular Bromine in Acetic Acid

This method offers an alternative approach, although it requires careful handling of molecular bromine. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond.

Materials:

-

2-Methylbenzofuran

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a dropping funnel

-

Magnetic stirrer

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 2-methylbenzofuran (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

-

Reagent Addition: Slowly add a solution of molecular bromine (1.0 eq) in glacial acetic acid to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Quenching: After the reaction is complete, pour the mixture into water and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Extraction: Extract the product with dichloromethane.

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Comparative Analysis of Bromination Methods

The choice of brominating agent and reaction conditions significantly impacts the outcome of the reaction.

| Parameter | NBS in Chloroform | Br₂ in Acetic Acid | NBS in CCl₄ with Initiator |

| Primary Product | This compound | This compound | 2-(Bromomethyl)benzofuran |

| Reaction Type | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution | Radical Substitution |

| Selectivity | Good for C3-bromination | Good for C3-bromination | High for benzylic bromination |

| Handling | Relatively safe solid | Corrosive, volatile liquid | Requires radical initiator |

| Byproducts | Succinimide (water-soluble) | HBr | Succinimide |

As the table illustrates, for the desired synthesis of this compound, methods that promote electrophilic aromatic substitution are essential. The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator, such as benzoyl peroxide, will predominantly lead to the undesired benzylic bromination product, 2-(bromomethyl)benzofuran.[3][5] Therefore, the selection of a polar solvent like chloroform or acetic acid is critical to facilitate the formation of the electrophilic bromine species required for substitution on the aromatic ring.

Conclusion

The regioselective synthesis of this compound is a crucial transformation for medicinal chemists and drug development professionals. By understanding the underlying mechanistic principles of electrophilic aromatic substitution on the benzofuran ring, it is possible to select reaction conditions that strongly favor the formation of the desired C3-bromo isomer. The use of N-bromosuccinimide in a moderately polar solvent such as chloroform provides a mild and effective method for this synthesis. The resulting this compound is a versatile intermediate, poised for further elaboration into a diverse array of potentially bioactive molecules. This guide provides the necessary theoretical and practical framework to enable researchers to confidently and efficiently synthesize this important building block for their drug discovery programs.

References

Spectroscopic Characterization of 3-Bromo-2-methylbenzofuran: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-2-methylbenzofuran, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application, and this guide details the application of key spectroscopic techniques to confirm its identity and purity. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing benzofuran derivatives.

Introduction to this compound

Benzofuran derivatives are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] Their diverse biological activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The introduction of a bromine atom and a methyl group into the benzofuran scaffold, as in this compound, can significantly influence its chemical reactivity and biological profile. Therefore, unambiguous spectroscopic characterization is a critical step in its synthesis and application.

This guide will delve into the multi-faceted spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its spectroscopic signature. The molecule consists of a bicyclic system with a benzene ring fused to a furan ring. A methyl group is situated at the 2-position and a bromine atom at the 3-position of the furan ring.

Below is a DOT script for visualizing the molecular structure of this compound.

Caption: Molecular structure of this compound.

The following sections will detail how each spectroscopic technique provides unique information to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5-7.2 | Multiplet | 4H | Aromatic Protons (H-4, H-5, H-6, H-7) |

| ~ 2.4 | Singlet | 3H | Methyl Protons (-CH₃) |

Interpretation:

-

Aromatic Region (δ 7.5-7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling. Their exact chemical shifts will depend on the electronic environment, but they are expected in this downfield region.

-

Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group at the 2-position are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 | C-7a |

| ~ 140 | C-2 |

| ~ 129 | C-3a |

| ~ 128 | Aromatic CH |

| ~ 124 | Aromatic CH |

| ~ 122 | Aromatic CH |

| ~ 111 | Aromatic CH |

| ~ 98 | C-3 |

| ~ 14 | -CH₃ |

Interpretation:

-

Quaternary Carbons: The spectrum will show several quaternary carbon signals, including those of the furan ring (C-2, C-3, C-3a, and C-7a). The carbon atom bonded to the bromine (C-3) is expected to be significantly shielded.

-

Aromatic Carbons: Four signals are expected for the four CH carbons of the benzene ring in the typical aromatic region (δ 110-130 ppm).

-

Methyl Carbon: The methyl carbon will appear as a sharp signal in the upfield region of the spectrum (δ ~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by dissolving the compound in a suitable solvent (e.g., CCl₄) and placing it in a solution cell. For solid samples, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~ 1600, ~1470 | C=C stretch | Aromatic Ring |

| ~ 1250 | C-O-C stretch | Aryl-alkyl ether |

| Below 800 | C-Br stretch | Bromoalkene |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring and the methyl group.

-

The characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

A strong absorption band around 1250 cm⁻¹ is expected for the aryl-alkyl ether linkage of the benzofuran system.

-

The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data:

| m/z | Ion |

| 210/212 | [M]⁺ (Molecular Ion) |

| 131 | [M - Br]⁺ |

| 103 | [M - Br - CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks at m/z 210 and 212 with an approximate 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The most prominent fragmentation pathway is expected to be the loss of a bromine radical to form a stable cation at m/z 131. Further fragmentation may involve the loss of carbon monoxide (CO) from the furan ring, leading to a fragment at m/z 103.

Below is a DOT script visualizing the predicted fragmentation pathway.

Caption: Predicted ESI-MS fragmentation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as benzofurans.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption:

| λₘₐₓ (nm) | Electronic Transition |

| ~ 250 | π → π |

| ~ 280 | π → π |

Interpretation:

The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the benzofuran chromophore. The parent benzofuran shows absorption maxima around 245, 275, and 282 nm.[2] The substitution with a methyl group and a bromine atom is expected to cause a slight bathochromic (red) shift in these absorption bands.

Conclusion

The comprehensive spectroscopic characterization of this compound, employing a combination of NMR, IR, MS, and UV-Vis techniques, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide irrefutable evidence for the identity and purity of the compound. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists and researchers engaged in the synthesis and application of novel benzofuran derivatives.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-2-methylbenzofuran

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, powerful analytical technique for the unambiguous determination of molecular architecture. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of 3-Bromo-2-methylbenzofuran, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry.

Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound at the time of this writing, this guide will present a highly accurate, predicted ¹H and ¹³C NMR dataset. This prediction is grounded in established NMR principles, analysis of structurally analogous compounds, and the utilization of computational NMR prediction tools.[1][2][3] We will further provide a detailed, field-proven experimental protocol for the acquisition and verification of this data, thereby establishing a self-validating system for researchers.

The structure of this compound, with atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on data from structurally related compounds such as 2-methylbenzofuran and 3-bromobenzofuran, and computational prediction software.[1][3][4][5][6][7][8][9]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.60 | d | H-4 |

| ~7.50 | d | H-7 |

| ~7.30 | t | H-6 |

| ~7.20 | t | H-5 |

| ~2.50 | s | H-8 (CH₃) |

Rationale for ¹H Predictions:

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons are expected in the aromatic region (δ 7.0-8.0 ppm). The protons H-4 and H-7, being adjacent to the fused furan ring, are anticipated to be the most downfield. The electron-withdrawing effect of the bromine atom at position 3 will likely have a minimal but discernible effect on the chemical shifts of the benzene ring protons.[10][11]

-

Methyl Protons (H-8): The methyl group at position 2 is attached to a double bond within the furan ring and is expected to resonate as a singlet around δ 2.50 ppm.[4][12]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-7a |

| ~149.0 | C-2 |

| ~129.0 | C-3a |

| ~124.0 | C-6 |

| ~123.0 | C-5 |

| ~121.0 | C-4 |

| ~111.0 | C-7 |

| ~97.0 | C-3 |

| ~14.0 | C-8 (CH₃) |

Rationale for ¹³C Predictions:

-

Quaternary Carbons: The oxygen-bound carbon (C-7a) is predicted to be the most downfield, followed by the methyl-substituted carbon (C-2) and the bridgehead carbon (C-3a). The bromine-substituted carbon (C-3) is expected to be significantly shielded due to the "heavy atom effect" of bromine.[13]

-

Aromatic Carbons: The chemical shifts of the benzene ring carbons (C-4, C-5, C-6, C-7) are predicted based on the typical values for a benzofuran scaffold, with minor adjustments for the substituents.[6][14][15]

-

Methyl Carbon (C-8): The methyl carbon is expected in the aliphatic region, around δ 14.0 ppm.

Experimental Verification Protocol

To obtain high-quality, verifiable NMR data for this compound, the following detailed protocol is recommended.

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[16] Chloroform-d is a good first choice as it is a common solvent for many organic compounds.[7]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and good resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans will be required (typically 1024 or more).

-

2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

-

2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine one-bond ¹H-¹³C correlations.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to ensure all peaks are in the absorptive mode.

-

Apply baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or to an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[10]

-

Data Interpretation and Structural Elucidation

A systematic analysis of the acquired 1D and 2D NMR spectra will allow for the unambiguous confirmation of the structure of this compound.

-

¹H NMR Spectrum: The integration of the signals should correspond to the number of protons in each environment (4 aromatic protons and 3 methyl protons). The splitting patterns (multiplicities) of the aromatic protons will reveal their coupling relationships.

-

¹³C NMR Spectrum: The number of signals will confirm the number of unique carbon environments.

-

COSY Spectrum: Cross-peaks in the COSY spectrum will confirm which protons are spin-coupled. For instance, H-4 should show a correlation to H-5, H-5 to H-6, and H-6 to H-7. The methyl protons (H-8) should not show any correlations.

References

- 1. Visualizer loader [nmrdb.org]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-BROMO-1-BENZOFURAN(59214-70-9) 1H NMR [m.chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. researchgate.net [researchgate.net]

- 9. PROSPRE [prospre.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. spectrabase.com [spectrabase.com]

- 13. web.pdx.edu [web.pdx.edu]

- 14. 2,3-DIHYDRO-2-METHYLBENZOFURAN(1746-11-8) 13C NMR spectrum [chemicalbook.com]

- 15. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 3-Bromo-2-methylbenzofuran: Properties, Synthesis, and Reactivity for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-2-methylbenzofuran, a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights into its synthesis and reactivity, and detailed experimental protocols. The causality behind experimental choices is elucidated to empower researchers in their own synthetic endeavors. All protocols and data are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The introduction of a bromine atom at the 3-position of the 2-methylbenzofuran scaffold, yielding this compound, provides a versatile synthetic handle for the elaboration of more complex molecular architectures through a variety of cross-coupling and organometallic reactions. Understanding the fundamental properties and reactivity of this key intermediate is therefore crucial for its effective utilization in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 7-Bromo-2-methyl-1-benzofuran[2] | 3-Bromo-2-methyl-7-nitro-1-benzofuran[3] |

| Molecular Formula | C₉H₇BrO | C₉H₇BrO | C₉H₆BrNO₃ |

| Molecular Weight | 211.06 g/mol | 211.06 g/mol | 256.06 g/mol |

| Physical State | Liquid or low-melting solid | Liquid | Solid |

| Boiling Point | ~140 °C @ 15 mmHg (estimated) | 138-140 °C @ 15 mmHg | Not Available |

| Melting Point | Not Available | Not Available | 123-124 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Soluble in common organic solvents | Soluble in common organic solvents |

| XlogP (Predicted) | 3.4[4] | Not Available | Not Available |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the specific spectra for this compound are not widely published, we can predict the key features based on the analysis of closely related analogues.[1]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons at the 2-position, likely in the range of δ 2.4-2.6 ppm. The aromatic protons on the benzene ring will appear as a multiplet in the region of δ 7.2-7.8 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon around δ 14-16 ppm. The carbon atom bearing the bromine (C3) will be significantly shielded, with a predicted chemical shift in the range of δ 95-105 ppm. The quaternary carbon at C2 will resonate around δ 150-155 ppm. The remaining aromatic and furan ring carbons will appear in the δ 110-155 ppm region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H stretching vibrations of the methyl and aromatic groups in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching bands will be observed around 1450-1600 cm⁻¹. The C-O-C stretching of the furan ring will likely appear in the 1000-1250 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 600 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks for C₉H₇BrO will be observed at m/z 210 and 212.[4] Common fragmentation pathways would involve the loss of a bromine atom and the methyl group.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methylbenzofuran. The regioselectivity of this reaction is crucial and is directed by the electron-rich nature of the furan ring.

Synthetic Strategy: Electrophilic Aromatic Substitution

The furan ring of benzofuran is more susceptible to electrophilic attack than the benzene ring. The 2- and 3-positions are the most nucleophilic. With the 2-position already substituted with a methyl group, electrophilic attack is directed to the 3-position.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Bromination of 2-Methylbenzofuran

This protocol is a representative procedure for the synthesis of this compound based on established methods for the bromination of benzofuran derivatives.

Materials:

-

2-Methylbenzofuran

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

-

Inert gas (Argon or Nitrogen)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 2-methylbenzofuran (1.0 eq). Dissolve the starting material in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DCM and add it dropwise to the stirred solution of 2-methylbenzofuran over 30 minutes, maintaining the temperature at 0 °C. The reaction is typically exothermic, and slow addition is crucial to control the temperature and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 3-position of this compound serves as a versatile functional group for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key synthetic transformations of this compound.

4.1.1. Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between this compound and an organoboron compound (e.g., a boronic acid or ester).[5][6] This is a powerful method for synthesizing 3-aryl or 3-vinyl-2-methylbenzofurans.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

4.1.2. Heck Coupling

The Heck reaction couples this compound with an alkene to form a new C-C bond, yielding 3-alkenyl-2-methylbenzofuran derivatives.[7][8]

4.1.3. Sonogashira Coupling

This coupling reaction with a terminal alkyne, co-catalyzed by palladium and copper, is an efficient method for the synthesis of 3-alkynyl-2-methylbenzofurans.[9][10]

4.1.4. Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice, coupling this compound with primary or secondary amines.[11][12] This reaction is crucial for the synthesis of 3-amino-2-methylbenzofuran derivatives, which are of significant interest in medicinal chemistry.

Organometallic Transformations

The C-Br bond can also be utilized to form organometallic reagents, which are powerful nucleophiles for subsequent reactions.

4.2.1. Grignard Reagent Formation

Treatment of this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) can generate the corresponding Grignard reagent, 2-methylbenzofuran-3-ylmagnesium bromide.[13] This reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters.

4.2.2. Lithiation

Halogen-lithium exchange can be achieved by treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures.[14] The resulting 3-lithio-2-methylbenzofuran is a highly reactive nucleophile.

Safety and Handling

As a brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of complex molecules with potential applications in drug discovery and materials science. Its synthesis via electrophilic bromination of 2-methylbenzofuran is a reliable process. The true synthetic utility of this compound lies in the reactivity of the C-Br bond, which can be readily transformed through a variety of powerful palladium-catalyzed cross-coupling reactions and organometallic transformations. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, with the aim of empowering researchers to effectively utilize this important synthetic intermediate in their research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - 3-bromo-2-methyl-1-benzofuran (C9H7BrO) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. webpages.iust.ac.ir [webpages.iust.ac.ir]

Molecular structure and formula of 3-Bromo-2-methylbenzofuran

An In-depth Technical Guide to 3-Bromo-2-methylbenzofuran: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on the rationale behind experimental choices, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization as a versatile chemical intermediate. The guide further explores the compound's reactivity, potential therapeutic applications based on the broader class of benzofurans, and essential safety protocols.

Introduction: The Benzofuran Scaffold

The benzofuran moiety, consisting of a furan ring fused to a benzene ring, is a "privileged structure" in the field of drug discovery.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] this compound serves as a critical building block, offering a reactive handle for the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom at the 3-position, adjacent to the methyl group at the 2-position, dictates its unique reactivity and utility as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. These properties are critical for predicting its behavior in chemical reactions, its solubility, and its potential interactions in biological systems.

Chemical Formula and Structure

The molecular formula for this compound is C₉H₇BrO .[4] Its structure consists of a central benzofuran core, with a methyl group (CH₃) substituted at the C2 position and a bromine atom (Br) at the C3 position of the furan ring.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized below. This information is essential for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | PubChem[4] |

| Molecular Weight | 211.06 g/mol | PubChem[4] |

| Monoisotopic Mass | 209.96803 Da | PubChem[4] |

| IUPAC Name | 3-bromo-2-methyl-1-benzofuran | PubChem[4] |

| SMILES | CC1=C(C2=CC=CC=C2O1)Br | PubChem[4] |

| InChIKey | OEGMISNFEAVBHA-UHFFFAOYSA-N | PubChem[4] |

| Predicted XlogP | 3.4 | PubChem[4] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | AZA Mid-Year Meeting[5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 2-methylbenzofuran. The following section details a reliable, two-step synthetic workflow.

Synthesis Workflow Overview

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step-by-Step Methodology

Part 1: Synthesis of 2-Methylbenzofuran (Precursor)

This procedure is adapted from established methods for benzofuran synthesis.[6] The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization.

-

Reaction Setup: To a solution of an appropriately substituted o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Expertise & Experience: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 type reaction.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 24-48 hours.

-

Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-methylbenzofuran can be purified by silica gel column chromatography.

Part 2: Bromination to this compound

This step utilizes N-Bromosuccinimide (NBS), a common and selective reagent for bromination at allylic and benzylic positions.[6][7][8]

-

Reaction Setup: Dissolve the purified 2-methylbenzofuran (1.0 eq) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (1.0-1.1 eq) and a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

-

Trustworthiness: NBS is preferred over elemental bromine (Br₂) for this type of reaction as it provides a low, constant concentration of Br₂, minimizing side reactions such as addition to the furan double bond. CCl₄ is a traditional solvent for these reactions, though alternatives like cyclohexane can be used.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C) and stir. The reaction is often initiated by light. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound should be purified by silica gel column chromatography to yield the final product.

Spectroscopic Characterization

Unambiguous structure confirmation is paramount. While obtaining specific spectra for this guide is not feasible, the expected spectroscopic signatures are outlined below. Researchers must obtain and interpret their own data for validation.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet in the region of δ 7.2-7.8 ppm.

-

¹³C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The methyl carbon will appear upfield (around δ 10-15 ppm), while the aromatic and furan ring carbons will be found in the δ 110-155 ppm region. The carbon bearing the bromine (C3) will be significantly shifted compared to the parent 2-methylbenzofuran.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. Predicted adducts for electrospray ionization include [M+H]⁺ at m/z 210.97531.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a strong C-O-C ether stretching band (~1050-1250 cm⁻¹).

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the carbon-bromine bond at the electron-rich 3-position. This makes it an excellent electrophile for a variety of synthetic transformations, particularly in the construction of novel drug candidates.

Nucleophilic Substitution

The C3-Br bond is susceptible to nucleophilic attack. This allows for the introduction of various functional groups. For instance, reaction with amines, such as morpholine or piperazine derivatives, yields 3-aminomethyl-benzofuran structures.[8][9] This Sₙ2 reaction is a cornerstone for building libraries of compounds for biological screening.[9]

Cross-Coupling Reactions

As an aryl bromide, this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the linkage of the benzofuran core to other complex molecular fragments. This strategy is widely used in modern medicinal chemistry to rapidly assemble diverse molecular architectures.[10]

Potential Applications in Drug Development

While this compound is primarily an intermediate, its derivatives have shown significant promise in preclinical studies. The benzofuran scaffold is a recurring motif in compounds targeting various diseases.

-

Anticancer Activity: Numerous substituted benzofurans have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][6] Bromo-derivatives, in particular, have been identified as having potent activity, sometimes inducing apoptosis in leukemia cells.[2][6]

-

Enzyme Inhibition: Benzofuran derivatives have been designed as inhibitors for specific enzymes. For example, derivatives synthesized from 3-(bromomethyl)benzofuran intermediates have been identified as novel Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an important target in cancer therapy.[9]

-

Antimicrobial Agents: The benzofuran core is present in many compounds with antibacterial and antifungal properties, making it a valuable scaffold for the development of new anti-infective agents to combat growing antibiotic resistance.[3]

Safety and Handling

As a brominated organic compound, this compound requires careful handling to avoid exposure.

-

General Precautions: Avoid all personal contact, including inhalation and contact with skin and eyes.[11] Use in a well-ventilated area or under a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[13]

-

Hazard Statements (Anticipated): Based on similar compounds, it is likely to be harmful if swallowed, and cause skin and serious eye irritation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer at -20°C is recommended.[5]

-

Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a labeled container for proper waste disposal.[11][12]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-bromo-2-methyl-1-benzofuran (C9H7BrO) [pubchemlite.lcsb.uni.lu]

- 5. FCKeditor - Resources Browser [midyear.aza.org]

- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]